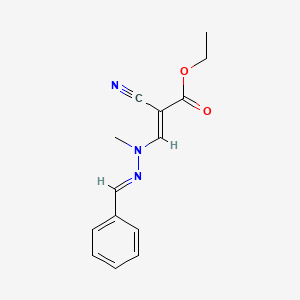Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate
CAS No.:
Cat. No.: VC13324156
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H15N3O2 |
|---|---|
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | ethyl (E)-3-[[(E)-benzylideneamino]-methylamino]-2-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C14H15N3O2/c1-3-19-14(18)13(9-15)11-17(2)16-10-12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3/b13-11+,16-10+ |
| Standard InChI Key | LOLSIQDHBZSPBL-BACKHADUSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C/N(C)/N=C/C1=CC=CC=C1)/C#N |
| SMILES | CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N |
| Canonical SMILES | CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N |
Introduction
Chemical Identity and Structural Features
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate belongs to the class of α-cyanoacrylates, which are renowned for their rapid polymerization upon exposure to moisture. The compound’s molecular formula is C₁₄H₁₅N₃O₂, with a molar mass of 257.29 g/mol . Its structure comprises:
-
A 2-cyanoacrylate core, providing reactivity for polymerization.
-
A 3-(2-(benzylidene)-1-methylhydrazinyl substituent, introducing steric and electronic modifications.
The benzylidene group (C₆H₅CH=) and methylhydrazinyl moiety (-NH-N(CH₃)-) contribute to its solubility profile and potential biological activity. The compound is typically a crystalline solid under standard conditions, though specific melting point data remain unreported in available literature .
Table 1: Key Chemical Identifiers
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water due to its hydrophobic benzylidene group. It is soluble in organic solvents such as dichloromethane, acetone, and dimethylformamide . Stability data indicate sensitivity to moisture, necessitating storage under anhydrous conditions to prevent polymerization .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include:
-
NMR: ¹H NMR would reveal signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), benzylidene aromatic protons (δ 7.2–7.8 ppm), and methylhydrazinyl group (δ 2.5–3.0 ppm) .
Applications and Industrial Relevance
Laboratory and Specialty Chemistry
The compound is primarily utilized as a building block in organic synthesis, particularly for constructing heterocyclic frameworks. Its hydrazine moiety enables participation in cycloaddition and Schiff base formation reactions .
| Parameter | Value | Source |
|---|---|---|
| Permissible Exposure Limit (PEL) | Not established | |
| Recommended Exposure Limit (REL) | 10 μg/m³ (8-hour TWA) |
Future Research Directions
-
Synthetic Optimization: Developing scalable, high-yield synthesis methods.
-
Biological Screening: Evaluating antimicrobial, anticancer, and adhesive properties.
-
Environmental Monitoring: Assessing degradation pathways and ecotoxicological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume